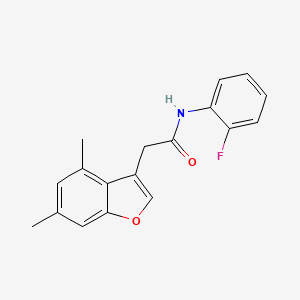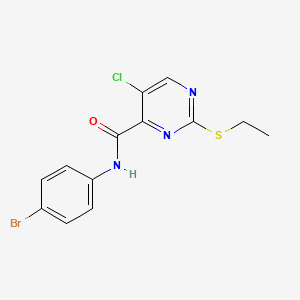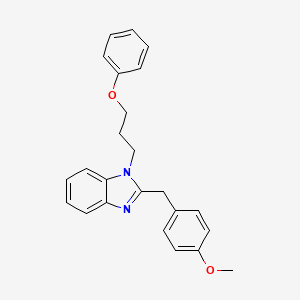![molecular formula C20H22ClN3O B11418217 N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11418217.png)
N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide: is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide typically involves the following steps:
Formation of 1-(4-chlorobenzyl)-1H-benzimidazole: This step involves the condensation of 4-chlorobenzylamine with o-phenylenediamine in the presence of a suitable catalyst, such as polyphosphoric acid, under reflux conditions.
Alkylation: The resulting 1-(4-chlorobenzyl)-1H-benzimidazole is then alkylated with 3-bromopropylamine to form N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}amine.
Amidation: Finally, the N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}amine is reacted with propanoyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the compound, potentially with altered biological activity.
Substitution: Substituted derivatives with modified functional groups.
科学研究应用
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules with potential biological activity.
Biology:
- It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine:
- The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry:
- It may be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of various enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
- N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide
- N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide
- N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}pentanamide
Uniqueness:
- The specific substitution pattern on the benzimidazole ring and the presence of the propanamide group confer unique biological properties to N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide. These structural features may enhance its binding affinity to certain biological targets, improving its efficacy and selectivity compared to similar compounds.
属性
分子式 |
C20H22ClN3O |
|---|---|
分子量 |
355.9 g/mol |
IUPAC 名称 |
N-[3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C20H22ClN3O/c1-2-20(25)22-13-5-8-19-23-17-6-3-4-7-18(17)24(19)14-15-9-11-16(21)12-10-15/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3,(H,22,25) |
InChI 键 |
FGWRAJUTBAWZFU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11418139.png)
![5-(Azepan-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11418156.png)

![7-(3,4-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11418165.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B11418168.png)
![7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B11418181.png)
![7-Ethyl 3-methyl 8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11418190.png)
![7-butyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11418194.png)
![3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418199.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418212.png)


![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11418235.png)

